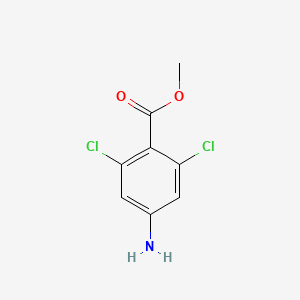

Methyl 4-amino-2,6-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMZQFQCPXVGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233190 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-49-9 | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 4-amino-2,6-dichlorobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,6-dichlorobenzoate

Abstract

This compound is a key chemical intermediate whose structural complexity, featuring a sterically hindered dichlorinated aniline core, makes its synthesis a topic of significant interest for professionals in medicinal chemistry and process development. This guide provides a comprehensive, scientifically grounded overview of a robust synthetic pathway to this valuable compound. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, offers detailed, field-tested protocols, and emphasizes the self-validating nature of a well-designed synthesis. All claims and procedures are substantiated with citations to authoritative chemical literature.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule, this compound.

The most apparent disconnection is the ester linkage, a common and reliable transformation. This Fischer Esterification disconnect leads us back to the precursor acid, 4-amino-2,6-dichlorobenzoic acid. This intermediate presents the principal synthetic challenge due to the specific trisubstitution pattern on the aromatic ring.

A second disconnection targets the amino group. The corresponding nitro compound, 2,6-dichloro-4-nitrobenzoic acid, is an ideal precursor. The reduction of an aromatic nitro group is a high-yielding and chemoselective transformation that is tolerant of both the carboxylic acid and the chloro substituents.[1][2] This nitro-acid, in turn, can be synthesized from commercially available chlorinated nitrotoluenes through oxidation of the benzylic methyl group. This multi-step approach avoids the problematic direct chlorination of aminobenzoic acid derivatives, which often yields incorrect isomers or leads to over-chlorination and ring degradation.[3][4]

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: From Nitrotoluene to Final Ester

The forward synthesis is executed in two primary stages:

-

Part A: Synthesis of the key intermediate, 4-Amino-2,6-dichlorobenzoic acid.

-

Part B: Fischer Esterification to yield the final product.

Part A: Synthesis of 4-Amino-2,6-dichlorobenzoic Acid

This stage involves two critical steps: the oxidation of a methyl group to a carboxylic acid, followed by the reduction of a nitro group.

Step A1: Oxidation of 2,6-Dichloro-4-nitrotoluene

The conversion of the benzylic methyl group of 2,6-dichloro-4-nitrotoluene to a carboxylic acid is a robust transformation. Strong oxidizing agents are required, with nitric acid or potassium permanganate being common choices.[5] The electron-withdrawing nature of the two chloro-substituents and the nitro group stabilizes the benzene ring, allowing for selective oxidation of the side chain.

Step A2: Reduction of 2,6-Dichloro-4-nitrobenzoic Acid

The reduction of the nitro group to a primary amine is the final step in forming the key acid intermediate. It is crucial to employ a method that is chemoselective and will not affect the chloro- or carboxyl- groups. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl) are effective. Modern methods using reagents like hydrazine in the presence of a catalyst also provide excellent selectivity under mild conditions.[1]

Part B: Fischer Esterification

The final step is the acid-catalyzed esterification of 4-amino-2,6-dichlorobenzoic acid with methanol. This is a classic equilibrium-driven reaction.[6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically sulfuric acid), which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed.

Because the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated to form an ammonium salt.[7] The reaction is driven to completion by using a large excess of methanol, which serves as both a reactant and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.

Caption: Overall two-part synthetic scheme.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. All reagents are hazardous and should be handled with care.

Protocol 3.1: Synthesis of 4-Amino-2,6-dichlorobenzoic Acid

Step A: Oxidation to 2,6-Dichloro-4-nitrobenzoic Acid (Adapted from patent literature[5])

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 2,6-dichloro-4-nitrotoluene (1.0 eq).

-

Reagent Addition: Add concentrated nitric acid (approx. 15-20 eq).

-

Reaction: Heat the mixture to reflux (approx. 120°C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice with stirring. The solid product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-dichloro-4-nitrobenzoic acid.

Step B: Reduction to 4-Amino-2,6-dichlorobenzoic Acid (General Procedure)

-

Reaction Setup: To a round-bottom flask, add 2,6-dichloro-4-nitrobenzoic acid (1.0 eq) and ethanol.

-

Reagent Addition: Add granulated tin (Sn, approx. 3.0 eq). Heat the mixture to reflux.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic. Maintain a steady reflux.

-

Reaction: Continue refluxing for 2-3 hours after the addition of HCl is complete. The reaction should become clear.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.

-

Isolation: Filter the mixture to remove the tin salts. Wash the filter cake with a small amount of water.

-

Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate with concentrated HCl until the pH is approximately 3-4. The desired product, 4-amino-2,6-dichlorobenzoic acid, will precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 3.2: Synthesis of this compound

Fischer Esterification (Adapted from analogous procedures[6])

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2,6-dichlorobenzoic acid (1.0 eq).

-

Solvent/Reagent Addition: Add anhydrous methanol (15-20 eq). The acid may not fully dissolve.

-

Catalyst Addition: While stirring, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise. A precipitate of the ammonium sulfate salt may form.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours. The solid should dissolve as the reaction proceeds. Monitor reaction completion via TLC.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and water (approx. 10 volumes relative to the methanol used).

-

Neutralization & Precipitation: While stirring the aqueous mixture, slowly add a 10% aqueous sodium carbonate (Na₂CO₃) solution in portions. Gas evolution (CO₂) will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is > 8. The crude ester will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.

-

Drying & Purification: Allow the product to air-dry on the filter, then dry completely in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Data Summary and Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 232275-49-9 | [5] |

| Molecular Formula | C₈H₇Cl₂NO₂ | |

| Molecular Weight | 220.05 g/mol | |

| Appearance | Expected to be an off-white solid | - |

| Melting Point | Not available in searched literature | - |

| ¹H NMR / ¹³C NMR | Not available in searched literature | - |

Note: While specific melting point and NMR spectral data for the final product were not available in the searched literature, characterization via these methods is essential for confirming structure and purity. The expected ¹H NMR would show a singlet for the two equivalent aromatic protons, a singlet for the amino protons, and a singlet for the methyl ester protons. The ¹³C NMR would show the expected number of signals corresponding to the unique carbons in the molecule.

Caption: A generalized workflow for organic synthesis experiments.

Conclusion

The is most effectively and reliably achieved through a multi-step pathway beginning with the oxidation of 2,6-dichloro-4-nitrotoluene. This strategy circumvents the regioselectivity issues associated with direct chlorination of aniline derivatives. The subsequent reduction of the nitro group and final Fischer esterification are both high-yielding, well-understood transformations. The protocols provided herein represent a robust and logical approach for researchers requiring this important chemical building block for applications in drug discovery and development.

References

- Melvin S. Newman, William S. Fones. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. U.S. Patent US3542858A.

-

W. Th. Nauta. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

-

W. Th. Nauta. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. ResearchGate. [Link]

- Robert D. Haworth, et al. (1970). Method for preparing 2,6-dichloro-4-nitrotoluene. U.S. Patent US3423475A.

-

PubChemLite. (n.d.). Methyl 2-amino-4,6-dichlorobenzoate. Retrieved from [Link]

-

Indian Journal of Chemistry. (2004). A new reagent for selective reduction of nitro group. [Link]

-

ResearchGate. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Semantic Scholar. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2,6-dichloro-4-aminobenzoate | 232275-49-9 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]

- 6. 232275-49-9|this compound|BLD Pharm [bldpharm.com]

- 7. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]

Methyl 4-amino-2,6-dichlorobenzoate chemical properties

An In-Depth Technical Guide to Methyl 4-amino-2,6-dichlorobenzoate

Section 1: Core Molecular Profile and Significance

This compound (CAS No. 232275-49-9) is a halogenated aromatic compound featuring an aniline-like amino group, a methyl ester, and two chlorine atoms flanking the ester functionality. This specific arrangement of functional groups makes it a sterically hindered yet synthetically valuable intermediate. Its primary significance lies in its role as a versatile building block in custom synthesis projects, particularly within the pharmaceutical and fine chemical industries. The strategic placement of the chloro- and amino-substituents allows for regioselective modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization for researchers and drug development professionals.

Caption: Chemical Structure and Key Identifiers.

Section 2: Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of a compound are foundational to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural verification.

Physicochemical Properties

The bulk properties of this compound are summarized below. These characteristics are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value / Description | Source |

| CAS Number | 232275-49-9 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Appearance | Typically a solid; varies by purity. | General chemical knowledge |

| Melting Point | Not widely reported; the parent acid has a melting point of 178 °C.[3] | [3] |

| Solubility | Soluble in various organic solvents. | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. Below are the expected characteristics based on its functional groups and substitution pattern.

2.2.1 ¹H NMR Spectroscopy The proton NMR spectrum is simplified due to the molecule's symmetry. The two aromatic protons are chemically equivalent, appearing as a singlet.

-

Aromatic Protons (H-3, H-5): A single peak is expected for the two equivalent protons on the aromatic ring.

-

Amino Protons (-NH₂): A broad singlet, whose chemical shift can vary with solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet, typically integrating to three protons.

2.2.2 ¹³C NMR Spectroscopy The carbon spectrum will reflect the unique electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): Typically found in the 165-175 ppm region.

-

Aromatic Carbons: Six distinct signals are expected, with carbons bearing electronegative chlorine atoms shifted downfield. The C-NH₂ carbon will be shifted upfield relative to the others.

-

Methyl Carbon (-OCH₃): A signal in the aliphatic region, typically around 50-60 ppm.

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[5]

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1700-1730 cm⁻¹.

-

C-Cl Stretching: Absorptions in the fingerprint region, usually below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.[6]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

2.2.4 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster for the molecular ion peak due to the presence of two chlorine atoms. The isotopic abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) will result in three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Section 3: Synthesis and Experimental Protocols

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-amino-2,6-dichlorobenzoic acid. The Fischer-Speier esterification is a robust and widely adopted method for this transformation.[7]

Fischer-Speier Esterification: A Mechanistic Choice

This method is chosen for its reliability and simplicity. It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7] The use of excess methanol serves a dual purpose: it acts as the reacting solvent and, by Le Châtelier's principle, drives the reaction equilibrium toward the formation of the ester product.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials & Reagents:

-

4-Amino-2,6-dichlorobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent, 20-50 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-2,6-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).

-

Catalyst Addition: While stirring the suspension at room temperature, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent excessive salt precipitation before dissolution.

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: After cooling the mixture to room temperature, slowly pour it over ice and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Trustworthiness Check: This step is critical to quench the catalyst and deprotonate any remaining carboxylic acid, rendering it water-soluble and easily separable from the organic-soluble ester product.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the interplay of its three functional groups. The electron-donating amino group and electron-withdrawing chloro and methyl ester groups create a unique electronic and steric environment.

Caption: Key Reactive Sites on the Molecule.

-

The Amino Group: As a primary aromatic amine, this group is nucleophilic and can undergo standard reactions like acylation, sulfonation, and alkylation. However, the presence of two large chlorine atoms in the ortho positions (relative to the ester) creates significant steric hindrance. This hindrance can impede reactions at the nitrogen center, often requiring more forcing conditions or specialized reagents compared to unhindered anilines.

-

The Ester Group: The methyl ester is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis, which would revert the molecule to the parent carboxylic acid. This allows the ester to function as a protecting group for the carboxylic acid functionality during reactions targeting the amino group.

-

The Aromatic Ring: The powerful electron-donating amino group activates the aromatic ring towards electrophilic aromatic substitution. However, this activation is counteracted by the deactivating, inductive effect of the two chlorine atoms. Furthermore, the positions ortho to the activating amino group are already substituted, leaving only the position meta to the amine (and ortho to the ester) available for substitution, which is electronically and sterically disfavored.

Section 5: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a rigid, pre-functionalized scaffold onto which further complexity can be built.

-

Scaffold for Complex Synthesis: The molecule's reactive handles allow for its incorporation into larger, more complex target molecules. For example, the amino group can be used to form amide, sulfonamide, or urea linkages, which are common motifs in drug candidates.

-

Intermediate for Novel Compounds: In drug discovery programs, it is used as a starting material for synthesizing novel chemical entities.[8] The precise modification of its structure enables the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[4]

-

Analogue to Bioactive Precursors: The broader class of amino-chlorobenzoic acids and their esters are recognized as important precursors for molecules with a wide range of biological activities, including potential applications as anticancer agents.[9]

Section 6: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information. The parent acid is known to cause skin and eye irritation.[3]

References

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. Gesundheit und Medizin.[Link]

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

Methyl 4-Amino-2-Chlorobenzoate: A Crucial Component in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2. PubChem.[Link]

-

Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0. Appchem.[Link]

-

4-Amino-2-chlorobenzoic acid | C7H6ClNO2. PubChem.[Link]

- Process for preparing methyl 4-(aminomethyl)benzoate.

-

laevo-lactic acid, 79-33-4. The Good Scents Company.[Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.[Link]

-

IR-Spectra of 4-aminobenzoic acid and complex A. ResearchGate.[Link]

-

L-Lactic acid. CAS Common Chemistry.[Link]

Sources

- 1. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]

- 2. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6 | FAA20446 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 4-amino-2,6-dichlorobenzoate (CAS Number: 232275-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-dichlorobenzoate is a halogenated aromatic compound belonging to the family of p-aminobenzoic acid (PABA) derivatives. As a bifunctional molecule, featuring a nucleophilic amino group, an ester, and a dichlorinated benzene ring, it serves as a valuable and versatile building block in organic synthesis. The strategic placement of chloro substituents ortho to the amino and ester groups sterically and electronically influences the reactivity of these functional groups, making it a unique scaffold for the synthesis of complex molecular architectures.

The PABA core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory effects.[1][2] The introduction of chlorine atoms can enhance the lipophilicity and metabolic stability of derivative compounds, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the field of drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 232275-49-9 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | |

| Molecular Weight | 220.05 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge |

| Melting Point | 121-123 °C | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water (predicted) | General knowledge |

Synthesis Pathway: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-amino-2,6-dichlorobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent, to drive the equilibrium towards the ester product.[3]

Causality in Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong protic acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: As an equilibrium-controlled reaction, Le Châtelier's principle is exploited. Using methanol as the solvent ensures a large excess, shifting the equilibrium towards the formation of the methyl ester and water.

-

Reflux Conditions: The reaction is typically heated to the boiling point of the alcohol (methanol, ~65 °C) to increase the reaction rate. A reflux condenser is crucial to prevent the loss of volatile solvent and reactant.

-

Neutralization (NaHCO₃): After the reaction, the excess acid catalyst must be neutralized. A weak base like sodium bicarbonate is used to quench the sulfuric acid. This step is performed cautiously as it generates CO₂ gas. The resulting basic solution also deprotonates the amino group, ensuring the final product is in its free base form.

-

Extraction and Drying: The ester product is typically more soluble in organic solvents (like ethyl acetate) than in water. Extraction separates the product from inorganic salts and residual methanol. The organic layer is then dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove any dissolved water before solvent evaporation.

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2,6-dichlorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents, serving as the solvent).

-

Catalyst Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: This addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic mixture until effervescence ceases and the aqueous layer is slightly basic (pH > 8).

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.[3][4][5]

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆ or CDCl₃

-

Aromatic Protons (2H): Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely between δ 6.5-7.0 ppm . The electron-donating amino group will shield these protons, shifting them upfield relative to benzene (δ 7.3 ppm).

-

Amine Protons (2H): The primary amine protons will appear as a broad singlet, typically in the range of δ 4.0-6.0 ppm . The exact chemical shift is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (3H): The three protons of the methyl ester group will appear as a sharp singlet, expected around δ 3.8-3.9 ppm .

¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆ or CDCl₃

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-170 ppm .

-

Aromatic Carbons (6C):

-

C4 (C-NH₂): This carbon, directly attached to the electron-donating amino group, will be significantly shielded and is expected around δ 145-150 ppm .

-

C2 & C6 (C-Cl): The carbons bearing the chlorine atoms will be deshielded by the electronegative halogen and are expected to appear in the range of δ 125-135 ppm .

-

C3 & C5 (C-H): These carbons will be shielded by the adjacent amino group and are expected around δ 110-115 ppm .

-

C1 (C-COOCH₃): This quaternary carbon will likely appear in the region of δ 120-125 ppm .

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be a sharp signal in the upfield region, expected around δ 50-55 ppm .

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two distinct, sharp to medium bands are expected in the region of 3350-3500 cm⁻¹ , characteristic of the symmetric and asymmetric stretching of a primary amine.

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching will appear as weak bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (approx. 2950-2980 cm⁻¹ ).

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹ .

-

C=C Stretching (Aromatic): Medium to weak absorptions in the 1580-1620 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretching: A strong band corresponding to the C-O stretch of the ester is expected between 1200-1300 cm⁻¹ .

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically 700-850 cm⁻¹ , are indicative of the C-Cl bonds.

Mass Spectrometry (MS) (Predicted)

-

Ionization Mode: Electron Impact (EI)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster corresponding to the molecular weight of 220.05 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 220 (containing two ³⁵Cl isotopes), a peak at m/z 222 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 224 (containing two ³⁷Cl isotopes). The approximate ratio of these peaks will be 9:6:1.

-

Key Fragmentation Patterns:

-

Loss of a methoxy radical (·OCH₃): A significant fragment at m/z 189/191/193 corresponding to the [M - 31]⁺ ion (an acylium ion). This is a common fragmentation pathway for methyl esters.

-

Loss of the carbomethoxy group (·COOCH₃): A fragment at m/z 161/163/165 corresponding to the [M - 59]⁺ ion.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound, capable of separating the main compound from starting materials, by-products, and other impurities. The following is a robust starting protocol adaptable for this purpose.[1]

Self-Validating System for Purity Analysis:

The integrity of this protocol is ensured by a system suitability test (SST) performed before sample analysis. Key SST parameters include:

-

Repeatability: Multiple injections of a standard solution should yield a relative standard deviation (RSD) of peak areas of <2.0%.

-

Tailing Factor: The peak for the main analyte should be symmetrical, with a tailing factor between 0.9 and 1.5.

-

Theoretical Plates: A measure of column efficiency; a high number (e.g., >2000) indicates good separation performance.

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or phosphoric acid to ensure protonation of the amine and sharp peak shape). A typical starting condition could be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of maximum absorbance (λₘₐₓ), likely around 240-250 nm or 290-310 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of calibration standards by dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is calculated by area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Applications in Drug Discovery and Development

This compound is a strategic building block for creating libraries of novel compounds for drug discovery. Its utility stems from the orthogonal reactivity of its functional groups and the specific substitution pattern on the aromatic ring.[1][6]

-

Versatile Chemical Scaffold: The amino group can be readily acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.

-

Modulation of Physicochemical Properties: The two chlorine atoms increase the lipophilicity of the molecule, a property that can enhance membrane permeability and target engagement. They also block the ortho positions, directing further electrophilic substitution and preventing certain metabolic pathways, potentially increasing the half-life of derivative drugs.

-

Bioisosteric Replacement: The dichlorinated aminobenzoate core can be used as a bioisostere for other aromatic systems in known pharmacophores, allowing for fine-tuning of activity and properties.

Derivatives of substituted aminobenzoic acids have demonstrated a wide range of biological activities, including:

-

Anticancer Agents: Serving as precursors for inhibitors of kinases and other enzymes involved in cell proliferation.[1]

-

Antibacterial and Antifungal Agents: The PABA scaffold is a known component of folate synthesis pathways, and its analogs can act as competitive inhibitors.[1]

-

Anti-inflammatory Drugs: Used in the synthesis of molecules that modulate inflammatory pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for handling related chlorinated aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(20), 6825. [Link]

-

PubMed. (2006). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 13(1), 35-53. [Link]

-

MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for "Aerobic Oxidative Esterification of Alcohols in Neat Condition by HBr/H₂O₂ Reagent". [Link]

-

ResearchGate. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 4-amino-2,6-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Data Scarcity for a Key Synthetic Intermediate

Methyl 4-amino-2,6-dichlorobenzoate, a substituted aromatic ester, represents a molecule of significant interest in the landscape of synthetic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other complex organic molecules. Its unique substitution pattern—an activating amino group and two deactivating, sterically hindering chloro groups flanking a methyl ester—presents a fascinating case study in chemical reactivity and molecular properties. However, a comprehensive survey of the existing scientific literature reveals a notable scarcity of experimentally determined physical and spectral data for this specific isomer.

This guide is crafted to address this information gap. As a Senior Application Scientist, my objective is not merely to present a list of known values but to provide a scientifically grounded and practically useful resource. Where direct experimental data is unavailable, we will leverage established principles of physical organic chemistry and draw reasoned comparisons with closely related, well-characterized analogues. This approach, rooted in scientific integrity, aims to equip researchers with a robust understanding of the expected properties of this compound, thereby facilitating its synthesis, handling, and application in research and development.

Section 1: Molecular Identity and Core Physical Characteristics

Molecular Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 232275-49-9[1]

-

Molecular Formula: C₈H₇Cl₂NO₂

-

Molecular Weight: 220.05 g/mol

The structural arrangement of substituents on the benzene ring is paramount to the molecule's properties. The amino group at the 4-position acts as an electron-donating group through resonance, influencing the electron density of the aromatic ring. Conversely, the two chlorine atoms at the 2- and 6-positions are electron-withdrawing through induction and exert significant steric hindrance around the methyl ester functionality.

Estimated Physical Properties

The following table summarizes the core physical properties of this compound. It is crucial to note that where experimental data is unavailable, values are estimated based on trends observed in analogous compounds. The rationale for these estimations is provided below the table.

| Property | Value | Source/Rationale |

| Appearance | White to off-white crystalline solid | Predicted based on analogous aminobenzoates and dichlorobenzoic acids. |

| Melting Point | 170-185 °C (estimated) | See rationale below. |

| Boiling Point | > 300 °C (decomposes, estimated) | High melting point suggests a high boiling point, likely with decomposition. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, chloroform, and ethyl acetate. | Predicted based on the polarity of the molecule and solubility data for similar compounds.[2] |

Rationale for Melting Point Estimation:

The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces. To estimate the melting point of this compound, we can examine the melting points of structurally related compounds:

-

4-Amino-2,6-dichlorobenzoic acid: 178 °C[3]

-

Methyl 4-aminobenzoate: 110-111 °C

-

Methyl 2,4-dichlorobenzoate: Not a direct analogue but provides context for dichlorinated benzoates.

The parent carboxylic acid has a melting point of 178 °C. Esterification to the methyl ester typically lowers the melting point due to the disruption of strong hydrogen bonding between carboxylic acid dimers. However, the presence of two chlorine atoms increases the molecular weight and potential for dipole-dipole interactions, which would raise the melting point compared to the non-chlorinated Methyl 4-aminobenzoate (110-111 °C). Therefore, a melting point in the range of 170-185 °C is a reasonable estimation, being slightly lower than the parent acid but significantly higher than the non-chlorinated ester.

Section 2: Predicted Spectroscopic Signature

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of published spectra for this compound, this section provides a predictive overview of its expected spectroscopic characteristics based on fundamental principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons (H-3, H-5): A singlet in the region of δ 6.5-7.0 ppm. The electron-donating amino group will shield these protons, shifting them upfield. The two protons are chemically equivalent due to the plane of symmetry through the C1-C4 axis.

-

Amino Protons (-NH₂): A broad singlet in the region of δ 4.0-5.0 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): δ 165-170 ppm.

-

C-4 (ipso- to -NH₂): δ 145-150 ppm (shielded by the amino group).

-

C-2, C-6 (ipso- to -Cl): δ 130-135 ppm (deshielded by the chlorine atoms).

-

C-3, C-5: δ 110-115 ppm (shielded by the amino group).

-

C-1 (ipso- to -COOCH₃): δ 120-125 ppm.

-

Methyl Carbon (-OCH₃): δ 50-55 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

Section 3: Synthesis and Handling

A plausible and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of the corresponding carboxylic acid.

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Sources

Methyl 4-amino-2,6-dichlorobenzoate: A Technical Guide to a Postulated Mechanism of Action

Foreword

In the landscape of chemical biology and drug discovery, certain molecules, while not extensively characterized in public literature, present intriguing possibilities based on their structural motifs. Methyl 4-amino-2,6-dichlorobenzoate is one such compound. While a definitive, empirically validated mechanism of action has yet to be elucidated, its chemical architecture—a dichlorinated aminobenzoic acid ester—provides a strong foundation for postulating a mechanism rooted in established principles of pharmacology and plant science. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of a hypothesized mechanism of action for this compound, grounded in the known bioactivities of structurally analogous compounds. We will delve into a plausible primary mechanism, consider alternative biological activities, and provide detailed experimental protocols to facilitate the empirical validation of these hypotheses. Our approach is to treat the described protocols as a self-validating system, empowering researchers to systematically investigate the biological effects of this and similar molecules.

Molecular Profile and Structural Rationale for a Hypothesized Mechanism

This compound is an aromatic organic compound featuring a benzoic acid core, substituted with an amino group at the 4-position and chlorine atoms at the 2- and 6-positions. The carboxylic acid is esterified with a methyl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| CAS Number | 147494-04-0 |

The aminobenzoic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules, from pharmaceuticals to herbicides.[1][2] The nature and position of substituents on the aromatic ring play a critical role in defining the molecule's biological activity.

The presence of chlorine atoms at the 2- and 6-positions is particularly noteworthy. Halogenation, especially chlorination, is a common strategy in the design of bioactive compounds to enhance efficacy, metabolic stability, and membrane permeability. In the context of herbicides, dichlorination of aromatic rings is a frequent feature of synthetic auxins.[3]

Based on these structural features, we postulate that the primary mechanism of action of this compound is that of a synthetic auxin .

Postulated Primary Mechanism of Action: Synthetic Auxin Activity

Synthetic auxins are a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[4] At herbicidal concentrations, these compounds induce uncontrolled and disorganized growth in susceptible plants, leading to their demise.

The Auxin Signaling Pathway: A Target for Mimicry

The canonical auxin signaling pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Hypothesized interaction of this compound with the auxin signaling pathway.

We propose that this compound, due to its structural similarity to natural auxins, binds to the TIR1/AFB family of F-box proteins, which are the co-receptors for auxin. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which then activate the transcription of a host of genes responsible for cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled growth and ultimately, plant death.

Potential Secondary and Alternative Mechanisms of Action

While the synthetic auxin hypothesis is compelling, the versatile aminobenzoic acid scaffold suggests other potential biological activities. Derivatives of aminobenzoic acid are known to exhibit a range of pharmacological effects, including antimicrobial and anticancer properties, often through enzyme inhibition.[5][6][7]

Enzyme Inhibition

It is plausible that this compound could act as an inhibitor of specific enzymes in either plant or animal systems. For instance, some aminobenzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes.[1] The dichlorination pattern might also confer inhibitory activity against other enzymes.

Experimental Protocols for Mechanism of Action Validation

The following experimental workflows are designed to systematically investigate and validate the hypothesized mechanisms of action for this compound.

Validating Synthetic Auxin Activity

A series of bioassays can be employed to determine if this compound exhibits auxin-like activity.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

-

Objective: To assess the effect of the test compound on root growth, a process highly sensitive to auxin concentrations.

-

Methodology:

-

Sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.

-

After stratification, germinate the seeds and grow the seedlings vertically for 4-5 days.

-

Transfer seedlings to new MS plates containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a known synthetic auxin (e.g., 2,4-D) as a positive control.

-

Incubate the plates vertically for another 3-5 days.

-

Measure the length of the primary root and quantify the number of lateral roots.

-

-

Expected Outcome: Auxin-like compounds typically inhibit primary root elongation and promote lateral root formation at higher concentrations.

Protocol 2: Reporter Gene Expression Assay in Protoplasts

-

Objective: To determine if the test compound can induce the expression of auxin-responsive genes.

-

Methodology:

-

Isolate protoplasts from Arabidopsis thaliana cell culture or leaf tissue.

-

Transfect the protoplasts with a plasmid containing a synthetic auxin-responsive promoter (e.g., DR5) driving the expression of a reporter gene (e.g., GUS or Luciferase).

-

Treat the transfected protoplasts with various concentrations of this compound, IAA (positive control), and a solvent control.

-

After an incubation period, lyse the protoplasts and measure the reporter gene activity.

-

-

Expected Outcome: An increase in reporter gene activity in the presence of the test compound would indicate the activation of the auxin signaling pathway.

Caption: Experimental workflow for validating synthetic auxin activity.

Investigating Enzyme Inhibition

To explore the possibility of enzyme inhibition, a screening approach against a panel of relevant enzymes can be undertaken.

Protocol 3: In Vitro Enzyme Inhibition Assay

-

Objective: To screen for inhibitory activity of the test compound against a panel of enzymes.

-

Methodology:

-

Select a panel of enzymes for screening. Based on the activities of related compounds, this could include COX-1, COX-2, and various metabolic enzymes.

-

For each enzyme, establish a standard in vitro activity assay (e.g., colorimetric, fluorometric, or luminescent).

-

Incubate the enzyme with its substrate in the presence of a range of concentrations of this compound.

-

Measure the rate of product formation and compare it to a control without the inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for any observed inhibition.

-

-

Expected Outcome: A dose-dependent decrease in enzyme activity will indicate an inhibitory effect.

Concluding Remarks and Future Directions

The structural characteristics of this compound strongly suggest a plausible mechanism of action as a synthetic auxin. This hypothesis is readily testable through a series of well-established bioassays. The potential for this molecule to act as an enzyme inhibitor should also be considered, given the broad bioactivities of the aminobenzoic acid scaffold. The experimental protocols outlined in this guide provide a clear and logical path for the elucidation of the precise mechanism of action of this compound. Such studies are crucial for understanding its potential applications, whether in agriculture as a herbicide or in medicine as a novel therapeutic agent. The insights gained from these investigations will not only clarify the biological role of this specific molecule but will also contribute to the broader understanding of structure-activity relationships for this important class of compounds.

References

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

ResearchGate. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

Passel Argonomy. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. [Link]

-

Passel Argonomy. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 4. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 5. mdpi.com [mdpi.com]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of Methyl 4-amino-2,6-dichlorobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 4-amino-2,6-dichlorobenzoate in various organic solvents. In the absence of readily available public solubility data for this specific compound, this document outlines a robust methodology, beginning with a theoretical prediction of solubility based on molecular structure, followed by a detailed, step-by-step experimental protocol for equilibrium solubility determination via the shake-flask method. Furthermore, it details the analytical quantification using High-Performance Liquid Chromatography (HPLC) and discusses key factors that influence solubility. This guide is designed to be a practical resource, ensuring scientific integrity and providing a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. A thorough understanding of a compound's solubility in a range of organic solvents is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring consistent performance in subsequent synthetic steps. This guide provides the necessary theoretical foundation and practical instruction to empower researchers to generate this crucial data for this compound.

Physicochemical Characterization and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents.

Molecular Structure:

-

Aromatic Ring: The benzene ring is inherently non-polar.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for hydrogen bond acceptance.

-

Amino Group (-NH₂): The amino group is polar and can act as a hydrogen bond donor and acceptor.

-

Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule, while also increasing its molecular weight.

The presence of both polar (amino, ester) and non-polar (aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile. The steric hindrance from the two chlorine atoms ortho to the ester and meta to the amino group might also influence how effectively solvent molecules can interact with the functional groups.[3]

Predicted Solubility:

Based on this structural analysis, a predicted solubility profile is presented in Table 1.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions and hydrogen bonding with the ester and amino groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and ester groups. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent may lead to favorable interactions. |

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Materials and Reagents

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

-

HPLC column (e.g., C18, suitable for aromatic compounds)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation: To a series of vials, add a known volume (e.g., 5 mL) of the selected organic solvent. Add an excess amount of this compound to each vial, ensuring that a solid phase remains visible.[5]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the compound in solution remains constant.[6][7]

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a suitable method for the quantitative analysis of aromatic compounds like this compound.[8][9]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and water is appropriate. A gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection: The UV detector should be set to a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The linearity of this curve should be established (R² > 0.99).

Data Analysis and Interpretation

The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments for each solvent.

Factors Influencing Solubility

Several factors can influence the solubility of a compound, and it is important to control and consider these during experimental work.

Sources

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. byjus.com [byjus.com]

- 3. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. scielo.br [scielo.br]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Methyl 4-amino-2,6-dichlorobenzoate

This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 4-amino-2,6-dichlorobenzoate, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages high-fidelity predictive models alongside established principles of spectroscopic interpretation to offer a robust technical overview for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₇Cl₂NO₂) is a substituted aromatic compound with a molecular weight of approximately 220.05 g/mol . Its structure, featuring an amino group, a methyl ester, and two chlorine atoms on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Below is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.65 | s | 2H | H-3, H-5 (Aromatic) |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 3.85 | s | 3H | -OCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent due to the plane of symmetry bisecting the C-1 to C-4 axis. They are expected to appear as a singlet in the aromatic region. The electron-donating amino group at C-4 would shift these protons upfield compared to unsubstituted benzene (7.34 ppm).

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will present as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (Ester) |

| ~ 148 | C-4 (C-NH₂) |

| ~ 135 | C-2, C-6 (C-Cl) |

| ~ 115 | C-1 |

| ~ 112 | C-3, C-5 |

| ~ 52 | -OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field.

-

Aromatic Carbons: The carbon attached to the amino group (C-4) is significantly shielded by the nitrogen's lone pair. The carbons bearing the chlorine atoms (C-2, C-6) are deshielded due to the electronegativity of chlorine. The unsubstituted aromatic carbons (C-3, C-5) will be found at a higher field, and the ipso-carbon (C-1) attached to the ester group will have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H symmetric and asymmetric stretching |

| 3050 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| ~ 1720 | Strong | C=O stretching (Ester) |

| ~ 1600 | Medium | N-H bending and Aromatic C=C stretching |

| ~ 1250 | Strong | C-O stretching (Ester) |

| ~ 850 | Strong | C-Cl stretching |

Interpretation and Rationale:

The presence of the primary amine is indicated by the two N-H stretching bands. The strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretch of the ester and the C-Cl stretches further confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is critical for determining the molecular weight and confirming the elemental composition.

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z ≈ 219 and 221, with an approximate ratio of 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of OCH₃: A significant fragment would likely be observed at m/z ≈ 188/190, corresponding to the loss of the methoxy radical from the ester.

-

Loss of CO₂CH₃: Another possible fragmentation is the loss of the entire carbomethoxy group, leading to a fragment at m/z ≈ 160/162.

-

Below is a conceptual workflow for the mass spectrometry analysis.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While the presented data is predictive, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and technically sound foundation for the identification and characterization of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors. The provided protocols offer a standardized approach to obtaining high-quality experimental data for verification.

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-2,6-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Framework for Proactive Safety in Research

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, functionalized aromatic compounds such as Methyl 4-amino-2,6-dichlorobenzoate (CAS No. 232275-49-9) represent a cornerstone for the synthesis of a new generation of therapeutic agents. The inherent reactivity of such molecules, which makes them invaluable as building blocks, also necessitates a thorough and proactive approach to their handling and safety. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for this compound. By elucidating the principles behind the recommended procedures, this document aims to foster a culture of safety and scientific integrity in the laboratory.